N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-2-29-16-10-8-14(9-11-16)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNDMRVBHCTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve the use of phenylating agents such as phenylboronic acid or phenyl halides in the presence of catalysts.
Attachment of the ethoxyphenyl group: This can be done via nucleophilic substitution reactions using ethoxyphenyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in a variety of substituted analogs.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-ethoxyphenyl acetamide with a precursor containing the triazolo-pyrimidine moiety. The synthesis is characterized by several key steps that include:
- Formation of the Triazolo-Pyrimidine Core : This involves cyclization reactions that create the triazole and pyrimidine rings.
- Acetamide Formation : The acetamide group is introduced through acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. These studies typically assess:
- Cytotoxicity : Evaluating the ability of the compound to induce cell death in cancer cells.
- Mechanism of Action : Investigating how the compound interacts with cellular pathways, particularly those involved in cell proliferation and apoptosis.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For example, certain triazolo-pyrimidine derivatives have been identified as inhibitors of deubiquitinases like USP28, which are implicated in cancer progression. Studies have shown that these compounds can:
- Inhibit Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
- Alter Protein Levels : Affecting the stability and function of proteins critical for tumor growth.
Case Study 1: Anticancer Activity
In a study published in the Egyptian Journal of Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results showed that specific derivatives demonstrated significant cytotoxic effects against A549 and MCF-7 cell lines, with IC50 values indicating potent activity against these cancer types .
Case Study 2: Enzyme Inhibition
A separate investigation focused on the inhibition of USP28 by triazolo-pyrimidine derivatives. One compound exhibited an IC50 value of 1.10 μmol/L against USP28, demonstrating selectivity over other related enzymes. This compound was shown to interfere with gastric cancer cell proliferation and was engaged with USP28 in cellular assays .
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and phenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Triazolo[4,5-d]pyrimidine Analogs
- N-(2-Fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Key Difference: The acetamide is substituted with a 2-fluorophenyl group.
- 2-[3-(4-Ethoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide
Heterocyclic Core Modifications
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Physicochemical and Spectral Properties
Biological Activity
N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
Biological Activities
1. Antimicrobial Activity:
Research indicates that triazolo-pyrimidine derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL for related compounds in this class, suggesting a promising antimicrobial profile .
2. Anticancer Properties:
The fused triazolo-pyrimidine scaffold is recognized for its anticancer activity. Studies have reported that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study noted an IC50 value of 14.8 nM against EGFR, highlighting the potential of these compounds as targeted cancer therapies .
3. Enzyme Inhibition:
The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer progression and microbial resistance. For example, certain triazole derivatives have been found to inhibit DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication . This suggests that this compound may share similar inhibitory effects.
Case Studies
- Antimicrobial Efficacy:
- Anticancer Activity Assessment:
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:
Triazole-Pyrimidine Core Assembly : Cyclization of precursors under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO .
Acetamide Linkage Introduction : Coupling the core with substituted acetamide derivatives using activating agents (e.g., EDC/HOBt) under inert atmospheres .
Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Critical Parameters : Solvent purity, reaction time, and intermediate purification (e.g., column chromatography) to minimize by-products .
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Identify proton environments (e.g., ethoxy group protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based or ADP-Glo™ assays to measure IC50 values against kinases (e.g., CDKs, EGFR) .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- Enzyme-Linked Targets : Test binding affinity to enzymes like COX-2 or LOX-5 using ELISA or fluorometric methods .
Advanced Research Questions
Q. How can computational methods optimize reaction yields and reduce by-product formation?
- Methodological Answer :
- Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways and transition states, minimizing side reactions .
- Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction thermodynamics .
- Machine Learning : Train models on historical reaction data (e.g., temperature, solvent, catalyst) to predict optimal conditions .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity .
- Purity Verification : Re-test compounds after rigorous purification (HPLC >98%) to exclude impurities as confounding factors .
- Dose-Response Reproducibility : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm dose-dependent trends .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess potency shifts .
- Triazole Core Modifications : Introduce methyl or benzyl groups at the triazole N3 position to evaluate steric/electronic effects on target binding .
- SAR Table Example :
| Substituent (R) | Target (IC50, µM) | Notes |
|---|---|---|
| 4-Ethoxyphenyl | CDK2: 0.45 | Reference compound |
| 4-Fluorophenyl | CDK2: 0.38 | Improved selectivity |
| 3-Chlorophenyl | CDK2: 1.20 | Reduced activity |
| Data inferred from analogous triazolopyrimidines |
Q. What crystallographic techniques elucidate the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane) and solve structures using SHELX programs (SHELXL for refinement) .
- Electron Density Maps : Analyze hydrogen-bonding networks (e.g., triazole N-H···O interactions) and π-π stacking of aromatic rings .
- Powder XRD : Confirm bulk crystallinity and polymorphic forms for formulation studies .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported IC50 values for kinase inhibition.
- Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).
- Resolution :
- Standardize ATP levels (e.g., 10 µM) and use a reference inhibitor (e.g., staurosporine) as an internal control .
- Validate with thermal shift assays (TSA) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
